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Introduction

Native gel electrophoresis is a powerful technique for the separation and analysis of proteins
and protein complexes in their folded, active state. The choice of buffer system is critical for
maintaining the native conformation and activity of the target molecules. While a specific "Tris-
succinate" buffer system for native polyacrylamide gel electrophoresis (PAGE) is not widely
documented in standard laboratory protocols, Tris-based buffer systems are fundamental to
this technique. This document provides detailed application notes and protocols for the two
most common Tris-based systems: Tris-Glycine and Bis-Tris.

Furthermore, it will detail a key application of succinate in the context of native PAGE: its use
as a substrate for in-gel activity assays of mitochondrial Complex Il (Succinate
Dehydrogenase). This application is crucial for researchers studying mitochondrial function and
related diseases.

l. Tris-Based Native PAGE Systems: An Overview

Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent in electrophoresis due to
its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the
physiological range.[1] In native PAGE, Tris is typically paired with a trailing ion, such as glycine
or tricine, to create a discontinuous buffer system that facilitates protein stacking and
separation.
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Key Applications of Tris-Based Native PAGE:

Analysis of protein-protein interactions.

Determination of protein oligomeric state.

Assessment of protein purity and integrity under non-denaturing conditions.

Separation of protein isoforms.

Enzyme activity assays following electrophoretic separation.

Analysis of mitochondrial protein complexes.[2][3]

Comparison of Common Tris-Based Native PAGE

Systems
Feature Tris-Glycine System Bis-Tris System
Operating pH Alkaline (pH 8.3-9.5) Neutral (pH ~7.5)
Minimizes protein
Key Advantage Widely used, cost-effective.[4] modifications, sharper bands.

[5]

) Robust, general-purpose Proteins sensitive to high pH,
Best Suited For ] ] ] ] ] )
native protein separation. high-resolution analysis.
Trailing lon Glycine MOPS or MES

Il. Experimental Protocols
A. Tris-Glycine Native PAGE

This system utilizes a discontinuous buffer system with a higher pH, which is effective for the
separation of a broad range of proteins.[4]

1. Buffer and Reagent Preparation
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Buffer/Reagent

Stock Concentration

Recipe for 1 L Storage

Resolving Gel Buffer

1.5 M Tris-HCI, pH 8.8

181.71 g Tris base,
adjust pH with HCI,
bring to 1 L with
deionized water.

Stacking Gel Buffer

0.5 M Tris-HCI, pH 6.8

60.57 g Tris base,
adjust pH with HCI,
bring to 1 L with

4°C

deionized water.

Running Buffer

10X (250 mM Tris,
1.92 M Glycine)

30.3 g Tris base,
144.1 g Glycine, bring
to 1 L with deionized Room Temperature
water. Do not adjust

pH.

Sample Buffer

2X

1.25mL 0.5 M Tris-
HCI, pH 6.8, 4 mL
Glycerol, 0.2 mL 1%
Bromophenol Blue,
4.75 mL deionized

water.

4°C

Acrylamide/Bis-

acrylamide

30% (29:1 or 37.5:1)

Commercially 4°C, protected from

available. light

Ammonium Persulfate
(APS)

10% (w/v)

1gAPSin 10 mL
deionized water. 4°C (for a few days)

Prepare fresh.

TEMED

N/A

Commercially
_ Room Temperature
available.

2. Gel Casting

» Resolving Gel (e.g., 10%): For 10 mL, mix 3.33 mL of 30% Acrylamide/Bis-acrylamide, 2.5
mL of 1.5 M Tris-HCI, pH 8.8, and 4.07 mL of deionized water. Add 100 pL of 10% APS and
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10 pL of TEMED. Swirl to mix and pour immediately. Overlay with water or isopropanol. Allow
to polymerize for 30-60 minutes.

o Stacking Gel (4%): For 5 mL, mix 0.67 mL of 30% Acrylamide/Bis-acrylamide, 1.25 mL of 0.5
M Tris-HCI, pH 6.8, and 3.0 mL of deionized water. Add 50 pL of 10% APS and 5 pL of
TEMED. Swirl to mix, pour over the resolving gel after removing the overlay, and insert the
comb. Allow to polymerize for 30-60 minutes.

3. Sample Preparation and Electrophoresis

e Mix protein samples with an equal volume of 2X Native PAGE Sample Buffer. Do not heat
the samples.

o Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers
with 1X Tris-Glycine Running Buffer.

e Load the samples into the wells.

e Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of
the gel. Keep the apparatus cool to prevent protein denaturation.

B. Bis-Tris Native PAGE (Blue Native PAGE)

This system operates at a near-neutral pH, which is advantageous for maintaining the stability
and activity of protein complexes, particularly membrane proteins.[5] Coomassie Blue G-250 is
often included in the cathode buffer and sample to impart a negative charge on the proteins for
migration.[6]

1. Buffer and Reagent Preparation
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Buffer/Reagent Stock Concentration  Recipe for 1 L Storage
10.46 g Bis-Tris,
1X (50 mM Bis-Tris, adjust pH with HCI,
Anode Buffer ] ) 4°C
pH 7.0) bring to 1 L with
deionized water.
8.96 g Tricine, 3.14 g
. Bis-Tris, 0.2 g
1X (50 mM Tricine, 15 )
Cathode Buffer (Dark o Coomassie G-250,
mM Bis-Tris, 0.02% ) ) 4°C
Blue) ) bring to 1 L with
Coomassie G-250) o
deionized water.
Adjust pH to 7.0.
8.96 g Tricine, 3.14 g
o Bis-Tris, 0.02 g
] 1X (50 mM Tricine, 15 ]
Cathode Buffer (Light o Coomassie G-250,
mM Bis-Tris, 0.002% ] ] 4°C
Blue) ] bring to 1 L with
Coomassie G-250) o
deionized water.
Adjust pH to 7.0.
41.8 g Bis-Tris, 400
4X (200 mM Bis-Tris, mL Glycerol, 0.4 g
pH 7.0, 40% Glycerol, Bromophenol Blue,
Sample Buffer 4°C

0.04% Bromophenol
Blue)

adjust pH to 7.0, bring
to 1 L with deionized

water.

5 g Coomassie G-250

G-250 Sample ) o
N 5% (w/v) in 100 mL deionized Room Temperature
Additive
water.
Acrylamide/Bis- Commercially 4°C, protected from
_ 30% or 40% _ _
acrylamide available. light

2. Gel Casting (Gradient Gels are common)

Precast gradient gels (e.g., 4-16%) are often used for Bis-Tris native PAGE to resolve a wide

range of molecular weights. If casting your own, a gradient maker is required.
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3. Sample Preparation and Electrophoresis

e For samples containing detergent, add the 5% G-250 Sample Additive to a final
concentration that is one-fourth of the detergent concentration.

e Mix your sample with 4X Sample Buffer and the G-250 additive. Do not heat.
o Assemble the precast or hand-cast gel in the electrophoresis apparatus.

 Fill the inner (cathode) chamber with Dark Blue Cathode Buffer and the outer (anode)
chamber with Anode Buffer.

o Load samples and run the gel at 150 V for approximately 90-120 minutes.

» For applications like Western blotting, it is recommended to replace the Dark Blue Cathode
Buffer with the Light Blue Cathode Buffer after the dye front has migrated about one-third of
the way down the gel to reduce background.

lll. Application of Succinate in Native PAGE: In-Gel
Activity Assay for Complex Il

Following separation by native PAGE, the enzymatic activity of specific proteins can be
assessed directly within the gel. Succinate is used as a substrate to specifically measure the
activity of mitochondrial Complex Il (Succinate Dehydrogenase).

Protocol for In-Gel Complex Il Activity Staining
¢ Following native PAGE, rinse the gel briefly in deionized water.
 Incubate the gel in a freshly prepared staining solution.

 Staining Solution (for 10 mL):

o

50 pL of 1 M Tris-HCI, pH 7.4 (final concentration 5 mM)

o

200 pL of 1 M Sodium Succinate (final concentration 20 mM)

[¢]

2.5 mg Nitrotetrazolium Blue (NTB)
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o 8 pL of 250 mM Phenazine Methosulfate (PMS)

o Bring to 10 mL with deionized water.[2]

 Incubate the gel in the staining solution at room temperature, protected from light.

e The appearance of a dark blue/purple precipitate (formazan) indicates the location of active
Complex Il.

» Stop the reaction by washing the gel extensively with deionized water once the desired band
intensity is reached.

IV. Visualizations

Downstream Analysis

In-Gel Activity Assay

Preparation Electrophoresis 4

Buffer & Reagent ] Gel Casting Assemble Gel

> Run Electrophoresis —
Preparation (Resolving & Stacking) Apparatus

(100-150V) =]

P Load Samples

Western Blotting

v

Sample Preparation
(Mix with Sample Buffer)

Coomassie Staining

Click to download full resolution via product page

Caption: Workflow for Tris-Glycine Native PAGE.
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Caption: Workflow for In-Gel Succinate Dehydrogenase Activity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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